1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 typically involves the reaction of 2-bromo-4-cyanophenol with 1,3-dibromopropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitrile groups can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions include substituted phenoxy derivatives, oxides, and amines, depending on the type of reaction and reagents used .
Scientific Research Applications
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in metabolic studies to trace biochemical pathways.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 involves its incorporation into biological systems as a stable isotope-labeled compound. The deuterium atoms provide a unique signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to trace the compound’s interactions and transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane: The non-deuterated version of the compound.
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d4: A partially deuterated version with four deuterium atoms.
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d8: A fully deuterated version with eight deuterium atoms.
Uniqueness
1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of six deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic studies.
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOXIOBTZVRCT-SDLFAGIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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